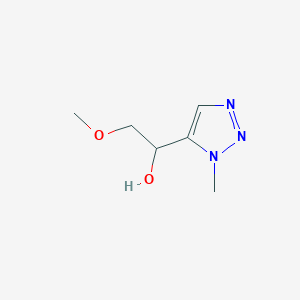

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Description

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and a methoxy-containing ethanol side chain at the 5-position. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol (inferred from structural analogs in ). The compound exhibits chirality due to the stereogenic carbon in the ethan-1-ol moiety, similar to its structural analogs like (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol (CID 122163655) .

Properties

Molecular Formula |

C6H11N3O2 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-methoxy-1-(3-methyltriazol-4-yl)ethanol |

InChI |

InChI=1S/C6H11N3O2/c1-9-5(3-7-8-9)6(10)4-11-2/h3,6,10H,4H2,1-2H3 |

InChI Key |

SEOKSIVCOJUFBV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=N1)C(COC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-1,2,3-triazole with an appropriate methoxy-substituted ethan-1-ol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the triazole ring to a more saturated form using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in organic solvents.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of its interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol and related compounds:

Key Comparative Insights:

Substituent Effects on Polarity: The target compound’s methoxy group reduces polarity compared to hydroxyl analogs like (1-methyl-1H-1,2,3-triazol-5-yl)methanol , enhancing lipid membrane permeability. Chlorine in {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol increases electronegativity, altering binding affinity compared to the target’s methoxy group.

Reactivity and Stability :

- Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate contains a reactive ketone and ester, making it prone to hydrolysis, unlike the target’s stable ether and alcohol groups.

- Amine-containing derivatives (e.g., 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine ) exhibit basicity, enabling salt formation, which is absent in the neutral target compound.

Structural Complexity: Thiazole-containing analogs (e.g., ) introduce heterocyclic diversity, which may confer unique pharmacological properties compared to the simpler triazole-ethanol scaffold of the target.

Biological Activity

2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, with the CAS number 1596665-81-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 157.17 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit various bacterial strains and fungi. The incorporation of the methoxy group in this compound may enhance its interaction with microbial enzymes or membranes.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-containing compounds. In vitro assays have demonstrated that derivatives of triazoles can induce cytotoxicity in cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 19.6 | Induces apoptosis |

| Compound B | HeLa | 25.4 | Cell cycle arrest |

These findings suggest that this compound may similarly affect cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, including carbonic anhydrase and cholinesterases. For instance:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Carbonic Anhydrase II | Competitive | |

| Butyrylcholinesterase (BuChE) | Non-competitive |

The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Recent studies have synthesized various 1,2,3-triazole derivatives to evaluate their biological activities:

Study 1 : A series of triazole-coumarin hybrids were tested for anticancer activity against MCF-7 cells. The most potent derivative exhibited an IC50 value of 19.6 µM and was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic markers.

Study 2 : Investigation into the enzyme inhibition properties revealed that certain triazole derivatives showed higher selectivity for BuChE over acetylcholinesterase (AChE), indicating potential for treating Alzheimer’s disease by enhancing cholinergic signaling without affecting other pathways.

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by substituents on the triazole ring and adjacent groups. For example:

| Substituent Position | Effect on Activity |

|---|---|

| Para position with electron-donating groups | Increased BuChE inhibition |

| Meta position with halogens | Decreased activity |

This SAR analysis aids in designing more potent derivatives by optimizing substituent placement and electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.